molecular formula C11H13BrO2 B13556621 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine

6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13556621
M. Wt: 257.12 g/mol
InChI Key: MAOHBJRLEWMFRT-UHFFFAOYSA-N
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Description

6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of benzo[b][1,4]dioxines. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dihydrobenzo[b][1,4]dioxine moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of a suitable precursor. One common method is the free-radical bromination of propylene, followed by a cyclization reaction to form the dihydrobenzo[b][1,4]dioxine ring . The reaction conditions often include the use of bromine or hydrobromic acid in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMSO or DMF.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, amines, or thiols.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dihydrobenzo[b][1,4]dioxine moiety can interact with various biological pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-Bromopropan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological properties. Its combination of a bromine atom with a dihydrobenzo[b][1,4]dioxine ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

6-(1-bromopropan-2-yl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C11H13BrO2/c1-8(7-12)9-2-3-10-11(6-9)14-5-4-13-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

MAOHBJRLEWMFRT-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC2=C(C=C1)OCCO2

Origin of Product

United States

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